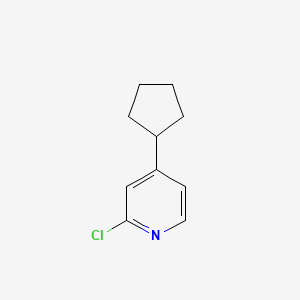
2-Chloro-4-cyclopentylpyridine
Description
2-Chloro-4-cyclopentylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a cyclopentyl group at the 4-position of the pyridine ring. Pyridine derivatives are widely explored in medicinal chemistry and material science due to their electronic properties, steric effects, and versatility in forming hydrogen bonds or π-π interactions .
The cyclopentyl substituent introduces significant steric bulk and lipophilicity, which may enhance membrane permeability in pharmaceutical applications compared to planar aromatic substituents. The chlorine atom at the 2-position likely increases electrophilicity, facilitating nucleophilic substitution reactions—a common strategy for further functionalization . Synthetic routes for similar compounds often involve cross-coupling reactions or alkylation steps to introduce substituents like cyclopentyl groups, as seen in analogs such as 2-chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-chloro-4-cyclopentylpyridine |
InChI |
InChI=1S/C10H12ClN/c11-10-7-9(5-6-12-10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
GAIASKYHVJZRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopentylpyridine typically involves the chlorination of 4-cyclopentylpyridine. One common method is to react 4-cyclopentylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo chlorination
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*LogP: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on reduced symmetry and lower polarity compared to aryl analogs .
Key Observations:
- Lipophilicity : The cyclopentyl group increases lipophilicity (LogP ~2.8) compared to hydrazinyl derivatives (LogP ~0.9) but is less lipophilic than chlorophenyl analogs (LogP ~3.5). This balance may optimize blood-brain barrier penetration in drug design .
- Melting Points : Aryl-substituted analogs exhibit higher melting points (268–287°C) due to planar stacking interactions, whereas the cyclopentyl group likely reduces crystallinity, lowering the melting point .
Stability and Reactivity
- Hydrolytic Stability : The 2-chloro group in cyclopentylpyridine is less reactive toward hydrolysis than in electron-deficient pyrimidine-carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) due to reduced electron-withdrawing effects .
- Functionalization : The cyclopentyl group’s steric hindrance may slow nucleophilic substitution at the 2-position compared to less hindered hydrazinyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


